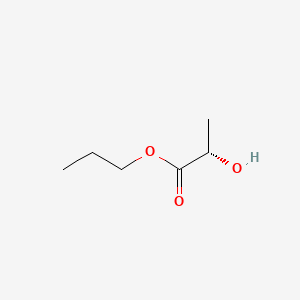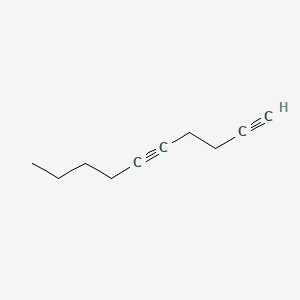
Bis(tert-butylcarbonyloxy)iodobenzene
Vue d'ensemble
Description
Bis(tert-butylcarbonyloxy)iodobenzene: is a hypervalent iodine compound with the molecular formula C₁₆H₂₃IO₄ and a molecular weight of 406.26 g/mol . It is also known by other names such as (Di-tert-butylcarbonyloxyiodo)benzol and Bis(2,2-dimethylpropanoato-O)phenyliodide . This compound is characterized by its solid form and white to light yellow color . It is primarily used as an oxidizing agent and a reagent in organic synthesis .
Mécanisme D'action
Target of Action
Bis(tert-butylcarbonyloxy)iodobenzene, also known as (Di-tert-butylcarbonyloxyiodo)benzol, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, particularly those containing C-H bonds .
Mode of Action
This compound acts as a catalyst in C-H activation reactions . It facilitates the insertion of nitrogen into C-H bonds, a key step in the synthesis of amines . This process uses the starting alkane as the limiting reagent, gives optically pure tetrasubstituted amines through stereospecific insertion into enantiomeric 3 degrees centers .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds. By facilitating C-H activation and the insertion of nitrogen into C-H bonds, it enables the production of a wide range of organic compounds .
Result of Action
The result of this compound’s action is the production of new organic compounds. By facilitating C-H activation and the insertion of nitrogen into C-H bonds, it enables the synthesis of amines and other organic compounds .
Analyse Biochimique
Biochemical Properties
Bis(tert-butylcarbonyloxy)iodobenzene plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes and proteins, facilitating oxidative transformations. For instance, it is used in the preparation of α,β-unsaturated-γ-lactams via Rh-catalyzed C-H amination of allene carbamates and Ru-catalyzed cyclocarbonylation . Additionally, it is involved in palladium-catalyzed diamination and the preparation of functionalized bicyclic heterocyclic compounds by rhodium-catalyzed allene amidation and cyclization . These interactions highlight its importance in modifying biomolecules and facilitating complex biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by participating in oxidative reactions that can alter cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as an oxidizing agent allows it to modify cellular components, leading to changes in cellular behavior. For example, it can induce oxidative stress in cells, which may result in the activation of stress response pathways and alterations in gene expression . These effects underscore the compound’s potential impact on cellular physiology and its utility in studying cellular responses to oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through oxidative processes. The compound exerts its effects by binding to specific sites on enzymes and proteins, leading to their oxidation. This can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, it is used as a hypervalent iodine reagent in the amination of C-H bonds, where it facilitates the formation of new chemical bonds through oxidative processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature and can be stored for extended periods without significant degradation . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound may lead to cumulative oxidative damage in cells, affecting their viability and function. In in vivo studies, the compound’s stability and degradation kinetics can influence its overall impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant harm to the animals. At high doses, it may induce toxic or adverse effects, such as oxidative stress and tissue damage . These threshold effects are important for determining the safe and effective dosage range for experimental studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes and cofactors that facilitate oxidative reactions, leading to changes in metabolic flux and metabolite levels . The compound’s ability to participate in oxidative transformations makes it a valuable tool for studying metabolic processes and understanding the biochemical pathways involved in oxidative stress and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution within tissues can affect its overall efficacy and impact on biological systems, highlighting the importance of understanding its transport mechanisms for optimizing its use in biochemical studies.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells For example, its accumulation in mitochondria may enhance its ability to induce oxidative stress and modulate mitochondrial function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(tert-butylcarbonyloxy)iodobenzene can be synthesized through the reaction of iodobenzene with tert-butyl peroxybenzoate in the presence of a catalyst . The reaction typically involves the use of solvents such as dichloromethane and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity . The production process is optimized to minimize waste and ensure environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(tert-butylcarbonyloxy)iodobenzene undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Amination: It is used in C-H amination reactions to introduce amino groups into organic molecules.
Common Reagents and Conditions:
Oxidation: Common reagents include alcohols and solvents like dichloromethane.
Substitution: Reagents such as nucleophiles are used, and the reaction conditions vary depending on the desired product.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Substitution: Various substituted benzene derivatives.
Amination: Functionalized amines and heterocyclic compounds.
Applications De Recherche Scientifique
Bis(tert-butylcarbonyloxy)iodobenzene has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
- Bis(trifluoroacetoxy)iodobenzene
- Diacetoxyiodobenzene
- Hydroxy(tosyloxy)iodobenzene
- 2-Iodoxybenzoic acid
- Dess-Martin periodinane
Comparison: Bis(tert-butylcarbonyloxy)iodobenzene is unique due to its tert-butylcarbonyloxy groups, which provide steric hindrance and enhance its stability compared to other hypervalent iodine compounds . This makes it particularly useful in reactions requiring high selectivity and mild conditions . Other similar compounds, such as Bis(trifluoroacetoxy)iodobenzene and Diacetoxyiodobenzene, also serve as oxidizing agents but differ in their reactivity and application scope .
Propriétés
IUPAC Name |
[2,2-dimethylpropanoyloxy(phenyl)-λ3-iodanyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IO4/c1-15(2,3)13(18)20-17(12-10-8-7-9-11-12)21-14(19)16(4,5)6/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKPLZUSZXYHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OI(C1=CC=CC=C1)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)






![[3-amino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3029125.png)





